molecular formula C21H20O4S B7729161 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one

1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one

Cat. No.: B7729161
M. Wt: 368.4 g/mol
InChI Key: RDPSEWSRUREZFI-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form a chalcone intermediate.

    Thioether formation: The chalcone intermediate is then reacted with thiophenol under basic conditions to introduce the phenylthio group, resulting in the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one involves its interaction with various molecular targets. The compound can modulate biological pathways by binding to specific enzymes or receptors, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)propan-1-one: Lacks the phenylthio group, which may result in different chemical and biological properties.

    1-(3,4-Dimethoxyphenyl)-3-(phenylthio)propan-1-one:

Uniqueness

1-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3-(phenylthio)propan-1-one is unique due to the presence of both furan and phenylthio groups, which contribute to its distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S/c1-23-18-11-10-15(13-20(18)24-2)17(22)14-21(19-9-6-12-25-19)26-16-7-4-3-5-8-16/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPSEWSRUREZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(C2=CC=CO2)SC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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